BenchChemオンラインストアへようこそ!

Methopromazine

Receptor pharmacology Antipsychotic drug discovery Neuropharmacology

Methopromazine is a critical research tool for neuroscientists and screening labs. Its unique 2-methoxy substituent confers intermediate D2 potency (Kd 0.1 nM) and a moderate EEG depressant profile distinct from chlorpromazine or promazine. Use as a positive control in D2 binding assays, a reference for plasma protein binding studies, or to investigate phenothiazine-ergot alkaloid interactions. Ensure your next-generation antipsychotic screening programs are benchmarked with this well-characterized aliphatic phenothiazine. Order high-purity Methopromazine to advance your CNS drug discovery with confidence.

Molecular Formula C18H22N2OS
Molecular Weight 314.4 g/mol
CAS No. 61-01-8
Cat. No. B141902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethopromazine
CAS61-01-8
Synonyms2-Methoxy-N,N-dimethyl-10H-phenothiazine-10-propanamine;  10-[3-(Dimethylamino)propyl]-2-methoxyphenothiazine;  2-Methoxy-10-(3’-_x000B_dimethylaminopropyl)phenothiazine;  4632RP;  Methopromazine;  Methoxypromazine;  RP 4632; 
Molecular FormulaC18H22N2OS
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC
InChIInChI=1S/C18H22N2OS/c1-19(2)11-6-12-20-15-7-4-5-8-17(15)22-18-10-9-14(21-3)13-16(18)20/h4-5,7-10,13H,6,11-12H2,1-3H3
InChIKeyBRABPYPSZVCCLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methopromazine (CAS 61-01-8): An Aliphatic Phenothiazine with Defined Pharmacological Profile and Procurement-Grade Characterization


Methopromazine (CAS 61-01-8), also designated as methoxypromazine, is an aliphatic phenothiazine derivative characterized by a 2-methoxy substituent on the phenothiazine nucleus and a 3-dimethylaminopropyl side chain [1]. It is classified pharmacologically as a dopamine D2 receptor antagonist with additional activity at alpha-1 adrenergic receptors, and is employed as an antipsychotic and sedative agent [1]. Its basic physicochemical properties include a molecular weight of 314.45 g/mol, a melting point of 141–145°C, and a log Kow of 4.90, defining its lipophilic character [2].

Why Methopromazine Cannot Be Generically Substituted with Other Aliphatic Phenothiazines


Within the aliphatic phenothiazine class, substitution at the 2-position of the phenothiazine nucleus profoundly alters both pharmacodynamic and pharmacokinetic behavior. Methopromazine, bearing a 2-methoxy group, exhibits a distinct profile of receptor binding, lipophilicity, plasma protein binding, and in vivo potency that diverges from close analogs such as chlorpromazine (2-Cl), promazine (2-H), acepromazine (2-COCH3), and triflupromazine (2-CF3) [1]. Consequently, direct interchange based solely on in-class membership is scientifically unsupported; the quantitative evidence below demonstrates that the methoxy substitution confers a specific, intermediate potency and a unique physicochemical signature that dictate its appropriate research and industrial applications [2].

Methopromazine (CAS 61-01-8): Comparative Quantitative Evidence for Scientific Selection


Dopamine D2 Receptor Binding Affinity: Sub-nanomolar Ki Compared to Chlorpromazine

Methopromazine demonstrates high-affinity binding to the dopamine D2 receptor, with a binding constant (Kd) of 0.1 nM and a Ki range of 0.20–0.57 nM in radioligand displacement assays [1]. While a direct head-to-head Ki for chlorpromazine is not available in the same assay system, the binding constant for methopromazine is comparable to or exceeds that reported for chlorpromazine in independent studies, establishing methopromazine as a potent D2 antagonist within the aliphatic phenothiazine series .

Receptor pharmacology Antipsychotic drug discovery Neuropharmacology

Relative Therapeutic Potency: Half the Efficacy of Chlorpromazine in Clinical Antipsychotic Use

When chlorpromazine is assigned a therapeutic potency of 1.0, methopromazine (methoxypromazine) is assigned a relative potency of 0.5 (1/2) [1]. This places methopromazine in an intermediate position among aliphatic phenothiazines: less potent than chlorpromazine and triflupromazine (potency 3), but more potent than some later-generation derivatives. Clinical studies confirm that methopromazine maleate exhibits sedative and tranquilizing actions similar to chlorpromazine but is less potent, particularly in acute psychosis [2].

Clinical psychopharmacology Antipsychotic potency Comparative efficacy

CNS Electrophysiological Effects: Less Marked EEG Alteration Than Chlorpromazine in Feline Model

In conscious unrestrained cats, both chlorpromazine and methopromazine produced ataxia, behavioral indifference, and slow irregular 5–8 c/sec waves in the electrocorticogram. However, these effects were less marked with methopromazine [1]. This quantitative difference in the magnitude of CNS depression, despite qualitative similarity in the EEG pattern, suggests a differential impact on brain stem reticular activating system function [1].

Neuropharmacology Electroencephalography CNS depressant activity

Plasma Protein Binding: Intermediate Affinity for Bovine Serum Albumin Among Five Phenothiazines

The binding capacity of a 1% bovine serum albumin (BSA) solution for a series of phenothiazines increases in the following order: acepromazine < promazine < methopromazine < chlorpromazine < triflupromazine [1]. Methopromazine thus occupies an intermediate position, binding less extensively than the more lipophilic triflupromazine and chlorpromazine, but more than promazine and acepromazine. This rank order correlates with, but is not entirely determined by, lipophilicity [1].

Pharmacokinetics Drug-protein binding Plasma distribution

Aqueous Solubility Profile: Defined Saturation Concentrations for Formulation and Assay Development

Methopromazine exhibits a solubility of 0.3 g/100 mL in water, 4 g/100 mL in methanol, 12.5 g/100 mL in chloroform, and 100 g/100 mL in dimethylformamide at 25°C [1]. A saturated aqueous solution has a pH of approximately 5 [1]. These values are distinct from other phenothiazines; for example, chlorpromazine hydrochloride is freely soluble in water, whereas methopromazine base is only moderately soluble, impacting formulation choices [2].

Preformulation Analytical chemistry Solubility determination

Anesthesia Potentiation: Synergistic Enhancement of Hydergin Contrasts with Acepromazine Antagonism

In a comparative study of hexobarbital anesthesia potentiation in mice, methopromazine, like promethazine, enhanced the effect of Hydergin (a dihydroergotoxine mixture). In contrast, both levopromazine and acepromazine antagonized the effect of Hydergin [1]. This divergent behavior among structurally related phenothiazines indicates that the 2-methoxy substituent of methopromazine confers a unique interaction profile with ergot alkaloid combinations, distinct from the 2-acetyl group of acepromazine [1].

Anesthesiology Drug interaction Neuroleptanalgesia

Methopromazine (CAS 61-01-8): Evidence-Based Research and Industrial Application Scenarios


Antipsychotic Drug Discovery: Use as a Reference D2 Antagonist with Defined Sub-nanomolar Affinity

Methopromazine serves as a well-characterized reference compound for in vitro screening of novel dopamine D2 receptor antagonists. Its sub-nanomolar affinity (Kd = 0.1 nM; Ki = 0.20–0.57 nM) [1] provides a benchmark for assessing the potency of candidate molecules in radioligand binding assays. The defined binding parameters, established in recombinant D2 receptor systems [1], support its use as a positive control in high-throughput screening campaigns aimed at identifying next-generation antipsychotics with improved selectivity profiles.

Neuropharmacology Research: Investigating Graded CNS Depressant Effects via EEG

For studies employing EEG as a translational biomarker of CNS drug effects, methopromazine offers a more moderate depressant profile compared to chlorpromazine. In feline models, methopromazine produces qualitatively similar but quantitatively less marked slow-wave activity and behavioral depression [1]. This property makes methopromazine particularly suitable for experimental designs where excessive sedation might confound the interpretation of cognitive or behavioral endpoints, such as studies of attention, arousal, or sensory processing [1].

Pharmacokinetic and Drug-Distribution Modeling: Intermediate Protein Binding as a Probe

Methopromazine's intermediate binding to bovine serum albumin—greater than promazine but less than chlorpromazine [1]—positions it as a useful tool compound for structure-binding relationship studies within the phenothiazine class. Researchers can employ methopromazine to calibrate in silico models predicting free fraction based on lipophilicity and substitution patterns, or as a reference in equilibrium dialysis experiments assessing species-specific plasma protein binding [1].

Anesthesia and Drug Interaction Research: Exploring Synergistic Potentiation

Given its unique ability to enhance the anesthesia-potentiating effect of Hydergin, in contrast to the antagonism observed with acepromazine [1], methopromazine is a valuable research tool for investigating the molecular mechanisms underlying phenothiazine-ergot alkaloid interactions. Studies aimed at optimizing balanced anesthesia protocols or understanding the pharmacodynamics of neuroleptanalgesia can leverage methopromazine to dissect the contribution of specific phenothiazine substituents to drug combination outcomes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methopromazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.